Oleoside 11-methyl ester

Vue d'ensemble

Description

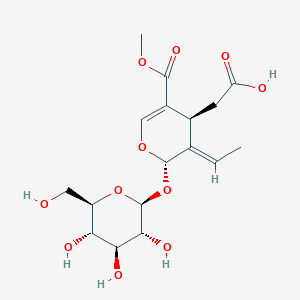

Oleoside 11-methyl ester (C₁₇H₂₄O₁₁, MW 404.37 g/mol) is a secoiridoid glycoside predominantly found in Olea europaea L. (olive) tissues, including fruits, seeds, and leaves, as well as in olive oil and by-products . Structurally, OME consists of a glucosylated elenolic acid derivative with a methyl ester group at position 11 (Figure 1). It serves as a key intermediate in the biosynthesis of oleuropein and ligstroside, two major phenolic compounds responsible for the bitterness and antioxidant properties of olive products .

Méthodes De Préparation

Extraction from Natural Sources

Plant Material Selection and Pretreatment

Oleoside 11-methyl ester is predominantly extracted from olive (Olea europaea) by-products, including brines, washwaters, and processed olive tissues. The compound’s concentration varies significantly depending on olive cultivar and processing stages. For instance, Manzanilla olives yield higher concentrations in brines compared to Gordal varieties due to differences in enzymatic activity during fermentation .

Plant tissues are typically dried at 40–50°C to preserve thermolabile compounds, followed by grinding to a particle size of 0.5–1.0 mm to maximize surface area for solvent penetration.

Solvent Extraction Protocols

Sequential extraction using aqueous methanol (70–80% v/v) is the most widely adopted method. A representative protocol involves:

-

Primary extraction : 10 g of dried olive leaves agitated in 200 mL methanol-water (70:30) at 25°C for 24 hours.

-

Liquid-liquid partitioning : The crude extract is partitioned with ethyl acetate to remove non-polar contaminants.

-

Concentration : Rotary evaporation under reduced pressure (40°C, 200 mbar) yields a semi-purified extract.

Yields from this method range from 218 to 5,889 mg/kg depending on olive cultivar and extraction efficiency .

Table 1: Comparative Yields of this compound from Olive By-Products

| Source | Cultivar | Yield (mg/kg) | Solvent System |

|---|---|---|---|

| Brines | Manzanilla | 1,240 ± 98 | Aqueous methanol |

| Washwaters | Gordal | 588 ± 45 | Ethyl acetate |

| Olive leaves | Picual | 5,889 ± 302 | Methanol-water (70%) |

Chemical Synthesis via Alkaline Hydrolysis

Reaction Mechanism and Optimization

This compound is synthesized through the alkaline hydrolysis of oleuropein , a major secoiridoid in olives. The reaction proceeds via nucleophilic attack on the ester linkage, yielding the methyl ester derivative.

Standardized conditions :

-

Oleuropein (1 mM) treated with 0.15 N NaOH at 25°C for 1 hour generates this compound with >90% conversion efficiency .

-

Stronger alkaline conditions (2 N NaOH) favor further hydrolysis to oleoside (demethylated form), necessitating precise pH control.

Table 2: Alkaline Hydrolysis Parameters and Outcomes

| Substrate | NaOH Concentration | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| Oleuropein | 0.15 N | 1 | This compound | 92.3 |

| Oleuropein | 2 N | 1 | Oleoside | 85.7 |

By-Product Management

The reaction produces elenolic acid (EDA) as a by-product, which is removed via pH-adjusted precipitation (pH 3.0–4.0) followed by centrifugation.

Enzymatic Hydrolysis

β-Glucosidase-Mediated Pathways

Endogenous β-glucosidases in olive tissues catalyze the hydrolysis of oleuropein to this compound during fermentation. Industrial processes often augment this with commercial enzymes (e.g., Novozyme 188 ) to enhance yield.

Optimized enzymatic conditions :

Purification and Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 240 nm is standard for quantification. Mobile phases typically comprise:

-

A : 0.1% formic acid in water

-

B : Acetonitrile

-

Gradient: 10–30% B over 30 minutes.

Preparative HPLC isolates this compound at a retention time of 19.8 minutes , achieving ≥95% purity .

Spectroscopic Validation

Structural confirmation relies on NMR and LC-MS/MS :

-

¹H NMR (CD₃OD) : δ 5.32 (d, J = 10.1 Hz, H-1), δ 3.64 (s, OCH₃).

-

ESI-MS : [M – H]⁻ at m/z 403.1246, with fragmentation ions at m/z 241 (aglycone) and 161 (glucose) .

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 5.32 (d), δ 3.64 (s) | Glycosidic linkage, methyl ester |

| ESI-MS/MS | m/z 403 → 241, 161 | Aglycone and glucose moieties |

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale extraction generates significant methanol waste, necessitating distillation recovery systems to meet environmental regulations.

Stability Considerations

This compound degrades at temperatures >50°C, requiring cold storage (4°C) under nitrogen atmosphere to prevent oxidation.

Analyse Des Réactions Chimiques

Types of Reactions: Oleoside 11-methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of elenolic acid 2-O-glucoside, which may exhibit enhanced or modified biological activities .

Applications De Recherche Scientifique

Common Synthesis Methods:

- Enzymatic Glycosylation : Utilizing glycosyltransferases to modify oleoside derivatives.

- Extraction : Isolating from plant materials such as olive seeds or jasmine leaves.

Biological Activities

Research indicates that oleoside 11-methyl ester exhibits several notable biological activities:

- Anticancer Properties : Significant cytotoxic activity against Hep-G2 human liver cancer cells has been documented, suggesting potential applications in cancer treatment .

- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties, making it a candidate for managing inflammatory conditions.

- Antioxidant Activity : this compound has shown free radical scavenging capabilities, indicating its role as an antioxidant.

Medicinal Applications

This compound is being explored for various therapeutic applications:

- Diabetes Management : Traditionally used in West African medicine for diabetes treatment, research supports its potential in lowering blood sugar levels .

- Weight Management : Studies suggest that it may aid in weight loss by influencing lipid metabolism and reducing obesity-related complications.

Industrial Applications

The compound is utilized in the production of health supplements and functional foods due to its beneficial properties. Its incorporation into dietary products is attributed to its perceived health benefits related to inflammation and oxidative stress management.

Comparative Analysis of Related Compounds

To understand the unique position of this compound within the broader category of secoiridoids and glycosides, a comparative analysis with similar compounds is presented below:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Oleuropein | Derived from olives | Broader health benefits including cardiovascular effects |

| Hydroxytyrosol | Both are phenolic compounds | Stronger antioxidant properties |

| Elenolic Acid | Related through metabolic pathways | Less complex structurally |

| Methyloleoside | Structural analog | Different biological activities |

Case Studies

-

Cytotoxicity Against Hep-G2 Cells :

- A study demonstrated that this compound significantly reduced cell viability in Hep-G2 cells, indicating its potential as an anticancer agent. The mechanism involves inducing apoptosis through oxidative stress pathways.

-

Anti-inflammatory Studies :

- In vitro studies showed that this compound inhibited pro-inflammatory cytokine production in LPS-stimulated macrophages, supporting its use in inflammatory disease management.

-

Diabetes Treatment :

- Ethnopharmacological studies highlight the traditional use of this compound in managing diabetes symptoms, with recent research confirming its efficacy in lowering blood glucose levels in animal models.

Mécanisme D'action

The mechanism of action of elenolic acid 2-O-glucoside involves several molecular targets and pathways:

Anti-inflammatory Effects: The compound inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

Anticancer Effects: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Metabolic Effects: It enhances insulin sensitivity and reduces blood glucose levels by modulating the expression of genes involved in glucose metabolism.

Comparaison Avec Des Composés Similaires

Occurrence and Variability

OME concentrations vary significantly across olive tissues and cultivars:

- Olive Seeds : Up to 6.69 g/kg in Frantoio cultivars, often accompanied by isomers and bis(oleoside 11-methyl ester) glucoside .

- Olive Oil : Ranges from 8.7 mg/kg (light/medium fruity oils) to 92.2 mg/kg (intense fruity oils) .

- By-Products : Present in olive pomace and shells, though at lower levels than in seeds .

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between OME and related secoiridoids:

Concentration Variability Across Tissues and Cultivars

- OME vs. Nüzhenide : In Frantoio seeds, nüzhenide (46.96 g/kg) and its 11-methyl oleoside derivative (90.91 g/kg) far exceed OME levels (6.69 g/kg) .

- Cultivar Differences: Frantoio accumulates higher OME and nüzhenide derivatives compared to Moraiolo or Leccino .

- Processing Effects : Wine-processing of Ligustri Lucidi Fructus reduces OME bioavailability, highlighting its instability under certain conditions .

Metabolic Pathways and Degradation

Activité Biologique

Oleoside 11-methyl ester is a secoiridoid glucoside derived from the olive tree (Olea europaea). This compound has garnered attention due to its potential biological activities, particularly in the context of health benefits associated with olive-derived products. This article reviews the current understanding of the biological activity of this compound, including its chemical characterization, cytotoxic effects, and potential health implications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a secoiridoid backbone. The compound has been identified through various spectroscopic techniques, including NMR and mass spectrometry. Its molecular mass is approximately 1072 g/mol, and it can exist in multiple isomeric forms due to variations in its glycosylation patterns and ester linkages .

Table 1: Chemical Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₇ |

| Molecular Weight | 286 g/mol |

| Solubility | Poorly soluble in water |

| Spectroscopic Features | NMR, MS data consistent with literature |

Cytotoxicity

One of the most significant findings regarding this compound is its cytotoxic activity against various cancer cell lines. A study reported that this compound exhibited strong cytotoxic effects on Hep-G2 cells (human liver cancer cells), indicating its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further research is necessary to elucidate the precise pathways involved.

Antioxidant Properties

The antioxidant capacity of this compound has also been highlighted in several studies. Phenolic compounds from olives are known for their ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . this compound contributes to this protective effect due to its phenolic nature, although specific quantitative measures of its antioxidant activity remain limited.

Study on Olive Seed Extracts

Research focusing on olive seeds has shown that this compound is one of the predominant phenolic compounds present. In a study analyzing different cultivars of olives, it was found that this compound concentrations varied significantly during fruit maturation, with higher levels detected in seeds compared to pulp . This suggests that olive seeds could be a valuable source for extracting bioactive compounds for health applications.

Health Implications

The health implications of this compound are still under investigation. Its potential benefits include:

- Anti-inflammatory effects : Compounds derived from olives have been associated with reduced inflammation markers.

- Cardiovascular health : Given the established benefits of olive oil polyphenols on heart health, this compound may contribute similarly.

- Metabolic effects : Some studies suggest that secoiridoids can influence metabolic pathways positively, potentially aiding in weight management and glucose metabolism.

Q & A

Basic Research Questions

Q. How can Oleoside 11-methyl ester be reliably quantified in plant extracts?

- Methodology : Use reverse-phase HPLC coupled with UV detection (e.g., C18 column, 254 nm wavelength) and calibrate with a purified standard. Quantification is often based on response factors relative to known concentrations of this compound, as validated in studies on olive leaf extracts . For complex matrices, tandem mass spectrometry (LC-MS/MS) improves specificity by targeting unique fragments like m/z 403.1246 .

Q. What experimental protocols are recommended for isolating this compound from plant material?

- Methodology : Perform sequential extraction using methanol or aqueous methanol, followed by liquid-liquid partitioning (e.g., ethyl acetate). Further purification employs silica gel chromatography or preparative HPLC. Structural confirmation requires NMR (¹H, ¹³C, and 2D experiments in CD₃OD) and high-resolution MS to distinguish it from isomers like oleoside dimethyl ester .

Q. What is the biosynthetic origin of this compound in Olea europaea?

- Mechanism : The compound derives from the iridoid pathway starting with geraniol, which undergoes hydroxylation, oxidation, and cyclization to form deoxyloganic acid. Subsequent glucosylation and methylation yield this compound, a precursor to secoiridoids like oleuropein . Key enzymes include geraniol 10-hydroxylase and glucosyltransferases.

Q. How does this compound contribute to antimicrobial activity in olive-derived products?

- Evidence : While HyEDA exhibits potent bactericidal effects (e.g., MBC = 0.048 g/kg against S. aureus), this compound (≥218 mg/kg) may act synergistically with other phenolics. Its efficacy depends on extraction methods, as trituration degree and solvent polarity influence diffusion rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

- Analysis : Variability arises from differences in plant cultivars, harvesting periods, and extraction protocols. For example, antimicrobial activity in olive leaf extracts correlates with HyEDA content rather than this compound alone . Standardize matrices using metabolomic profiling (e.g., LC-MS/MS) and validate bioassays with isolated compounds .

Q. What advanced analytical techniques address co-elution challenges in chromatographic separation of this compound?

- Solutions : High-resolution LC (e.g., UPLC with sub-2 µm particles) or hydrophilic interaction chromatography (HILIC) improves resolution of polar iridoids. For isomers (e.g., oleoside dimethyl ester), use MS/MS fragmentation patterns or ion mobility spectrometry to differentiate compounds with near-identical retention times (e.g., 4.54 vs. 4.61 min) .

Q. What mechanisms underlie the cytotoxicity of this compound in Hep-G2 cells?

- Hypotheses : Preliminary data suggest induction of apoptosis via mitochondrial pathways or ROS generation. Compare cytotoxic potency to structurally related secoiridoids (e.g., oleuropein) using viability assays (MTT) and transcriptomic profiling. Validate targets using siRNA knockdown or inhibitors .

Q. How does in vitro digestion affect the bioaccessibility of this compound?

- Findings : Simulated gastric and intestinal digestion reduces bioaccessibility of most phenolics but enhances hydrolysis of oleuropein into this compound and oleoside. Use Caco-2 cell models to assess intestinal uptake and LC-MS to track metabolite formation .

Q. Data Contradictions and Validation Strategies

- Antimicrobial Activity : Some studies attribute activity to HyEDA, while others implicate this compound. Reconcile by testing isolates in standardized MIC/MBC assays .

- Quantitative Variability : Discrepancies in Oliveoside 11-methyl ester concentrations (e.g., 218 mg/kg vs. 5889 mg/kg) reflect cultivar differences (Picual vs. Arbequina) and extraction efficiency. Cross-validate with multiple detection methods (HPLC, NMR) .

Propriétés

IUPAC Name |

2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20)/b7-3+/t8-,10+,12+,13-,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCVKBFEPYGZSL-JYVCFIOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313328 | |

| Record name | Oleoside 11-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60539-23-3 | |

| Record name | Oleoside 11-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60539-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoside 11-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.